六フッ化チタン酸ナトリウム

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Disodium hexafluorotitanate is a useful research compound. Its molecular formula is F6Na2Ti and its molecular weight is 207.837 g/mol. The purity is usually 95%.

BenchChem offers high-quality Disodium hexafluorotitanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Disodium hexafluorotitanate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

1. 二ホウ化チタン製造のための出発物質 六フッ化チタン酸ナトリウムは、電気めっきによる二ホウ化チタン (TiB2) の製造のための出発物質として使用されます . 二ホウ化チタンは、優れた機械的特性を持つセラミック材料であり、切削工具や装甲などのさまざまな用途で使用されています。

作用機序

Target of Action

It’s known that the compound can interact with various biological systems, potentially causing fluoride poisoning if inhaled or swallowed .

Mode of Action

It’s known that the compound forms a corrosive solution when dissolved in water . This property may play a role in its interactions with biological systems.

Pharmacokinetics

Given its solubility in water , it can be inferred that the compound could be readily absorbed and distributed within the body. The metabolism and excretion of this compound would likely depend on the body’s mechanisms for handling fluoride ions and titanium.

Result of Action

Exposure to the compound can cause irritation to the skin, eyes, and respiratory tract . If inhaled or swallowed, it may cause fluoride poisoning .

Action Environment

Environmental factors can influence the action, efficacy, and stability of sodium hexafluorotitanate. For instance, the compound is stable in air and moisture . Its solubility in water allows it to form a corrosive solution, which could influence its interactions with biological systems .

特性

CAS番号 |

17116-13-1 |

|---|---|

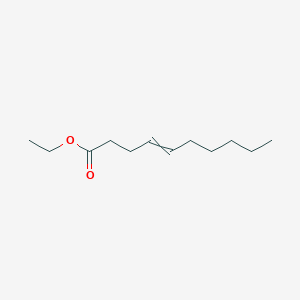

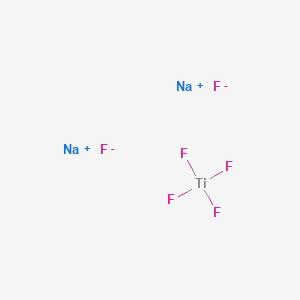

分子式 |

F6Na2Ti |

分子量 |

207.837 g/mol |

IUPAC名 |

disodium;hexafluorotitanium(2-) |

InChI |

InChI=1S/6FH.2Na.Ti/h6*1H;;;/q;;;;;;2*+1;+4/p-6 |

InChIキー |

HLJCWGPUCQTHFY-UHFFFAOYSA-H |

SMILES |

[F-].[F-].F[Ti](F)(F)F.[Na+].[Na+] |

正規SMILES |

F[Ti-2](F)(F)(F)(F)F.[Na+].[Na+] |

製品の起源 |

United States |

Q1: What is the main application of Sodium Hexafluorotitanate discussed in this research?

A1: The research focuses on using Sodium Hexafluorotitanate (Na2TiF6) as an insect repellent finish for natural fiber materials []. This suggests its potential use in protecting materials like cotton, wool, or silk from pest damage.

Q2: Are there other compounds investigated for the same purpose?

A2: Yes, the research also investigates Potassium Hexafluorotitanate, Potassium and Sodium Hexafluorozirconate, and Potassium and Sodium Tetrafluoroborate for the same purpose of protecting natural fibers from pests []. This suggests that researchers are exploring various fluoro-containing salts for their potential insecticidal properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。